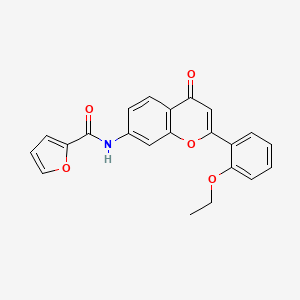

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide

Description

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide is a coumarin derivative functionalized with a 2-ethoxyphenyl group at position 2 of the chromen-4-one core and a furan-2-carboxamide moiety at position 5. Coumarins are known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c1-2-26-18-7-4-3-6-16(18)21-13-17(24)15-10-9-14(12-20(15)28-21)23-22(25)19-8-5-11-27-19/h3-13H,2H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTFHLBHUFXCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Furan Ring: The furan ring is typically synthesized through cyclization reactions involving appropriate precursors.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the furan-2-carboxylic acid is reacted with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromenone, including N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways.

Case Study:

A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

Compounds related to chromenones are known for their anti-inflammatory properties. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

Case Study:

In vitro studies indicated that this compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antiviral Potential

Recent studies have explored the antiviral potential of this compound, particularly against coronaviruses. Its mechanism involves inhibiting viral proteases essential for viral replication.

Case Study:

Research indicated that this compound effectively inhibited the activity of the SARS-CoV 3CL protease, preventing viral replication and spread in host cells .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Ugi reaction, which allows for the rapid assembly of complex molecules.

Synthetic Route Overview

- Ugi Reaction : Involves the condensation of an aldehyde, amine, carboxylic acid, and isocyanide.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Mechanism of Action

The mechanism of action of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

VM-7 (C₂₄H₂₂N₂O₅)

VM-7 features a biphenyl system with a nitrate ester and an ethylphenyl group. Unlike the target compound’s ethoxyphenyl substituent, VM-7’s nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic environments. The melting point (128–130°C) and moderate yield (65.24%) suggest higher crystallinity compared to the target compound, though data for the latter are unavailable .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

This derivative contains a sulfamoylphenyl group, a potent electron-withdrawing substituent. The sulfonamide moiety could improve solubility in polar solvents, contrasting with the ethoxyphenyl group’s lipophilic nature. Such differences may influence pharmacokinetic profiles, such as membrane permeability .

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

The fluoro-biphenyl group introduces steric bulk and electron-withdrawing effects. The racemic synthesis (due to flurbiprofen) contrasts with the target compound’s likely achiral structure .

Functional Group Comparisons

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

This compound incorporates a thiazolidinone ring, introducing sulfur and additional hydrogen-bonding sites. The furan carboxamide commonality suggests shared synthetic routes (e.g., Schotten-Baumann amidation) .

Patent Compounds ()

Quinoline-based furan carboxamides in patents highlight the versatility of this functional group. However, the coumarin core in the target compound may confer distinct photophysical properties (e.g., fluorescence) compared to quinolines, which are often used in metal coordination studies .

Biological Activity

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives, characterized by a chromenone core, a furan ring, and an ethoxyphenyl substituent. Its molecular formula is , with a molecular weight of 375.4 g/mol. The structural features are essential for its biological activity, influencing interactions with various biological targets.

This compound exhibits multiple mechanisms of action, including:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging abilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several chromenone derivatives, including this compound. The compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Properties

Research demonstrated that this compound effectively inhibited COX and LOX enzymes in vitro. The inhibition was dose-dependent, with IC50 values indicating strong potential for therapeutic applications in inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) showed that this compound induced apoptosis through the intrinsic pathway. The study highlighted the compound's ability to modulate key apoptotic proteins, suggesting a mechanism for its anticancer effects.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide, and what experimental conditions are critical for high yields?

Methodological Answer: A feasible route involves coupling a chromen-4-one intermediate with furan-2-carboxamide derivatives. Key steps include:

- Amide bond formation : Reacting furan-2-carbonyl chloride with an amine-functionalized chromen-4-one precursor under reflux in acetonitrile (3–5 hours, 80–90°C) .

- Catalytic optimization : Palladium-catalyzed reductive cyclization (e.g., using Pd/C or Pd(OAc)₂ with formic acid derivatives as CO surrogates) can enhance yield by facilitating nitro group reduction and cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile evaporation) ensures purity .

Q. Critical Conditions :

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks:

- NMR :

- ¹H NMR : Look for splitting patterns:

- Furan protons: δ 6.5–7.5 ppm (multiplet).

- Chromen-4-one C7-H: δ 8.1–8.3 ppm (singlet) .

- X-ray crystallography : Resolve dihedral angles (e.g., furan vs. chromen planes: ~7–9°) and intramolecular H-bonding (N–H⋯O: 2.6–2.7 Å) .

Q. What crystallization techniques are effective for obtaining single crystals suitable for X-ray analysis?

Methodological Answer:

- Slow evaporation : Dissolve the compound in acetonitrile or DMSO, filter, and allow slow solvent evaporation at 4°C .

- Diffusion methods : Layer hexane over a saturated acetonitrile solution to induce gradual crystal growth.

- Key parameters :

- Purity >95% (verified by HPLC).

- Solvent polarity: Medium-polarity solvents (e.g., acetonitrile) reduce aggregation.

Advanced Research Questions

Q. How do intramolecular interactions influence the molecular conformation of furan-carboxamide derivatives, and what are the implications for reactivity?

Methodological Answer:

- Conformational analysis : X-ray data reveal:

- Reactivity implications :

- Restricted rotation increases regioselectivity in electrophilic substitutions.

- Planar amide groups may enhance π-stacking in biological targets.

Q. Table 1. Key Structural Parameters from X-ray Data

| Parameter | Value | Source |

|---|---|---|

| Furan–chromen dihedral angle | 7.03° ± 0.4° | |

| N–H⋯O bond length | 2.615 Å | |

| Amide C=O bond length | 1.224 Å |

Q. How can palladium-catalyzed reductive cyclization be optimized for synthesizing chromen-furan hybrids?

Methodological Answer:

- Catalyst selection : Pd(OAc)₂ with DPPF ligand improves nitroarene reduction efficiency .

- CO surrogates : Formic acid derivatives (e.g., HCO₂H) generate in situ CO, avoiding gas handling .

- Mitigating side reactions :

- Add molecular sieves to absorb H₂O, preventing catalyst deactivation.

- Use NMP as a solvent to suppress decarboxylation.

- Yield optimization :

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

Methodological Answer:

Q. How do substituents on the chromen ring affect fluorescence properties?

Methodological Answer:

- Substituent effects :

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.